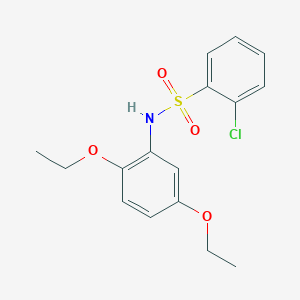
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide, also known as CDB 2914, is a synthetic steroid compound that has been extensively studied for its potential use as an antiprogestin. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 works by binding to the progesterone receptor and preventing it from activating certain genes that are involved in the growth and development of reproductive tissues. This leads to a decrease in the levels of estrogen and other hormones that are involved in these processes, resulting in a reduction in the size and activity of reproductive tissues.
Biochemical and Physiological Effects:
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 has been shown to have a number of biochemical and physiological effects, including a reduction in the size and activity of reproductive tissues, a decrease in the levels of estrogen and other hormones, and an increase in the levels of certain enzymes that are involved in the breakdown of progesterone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 as a research tool is its potency as an antiprogestin. This makes it a valuable tool for studying the role of progesterone in reproductive tissues and for developing new therapies for conditions that are related to progesterone activity. However, one limitation of 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914. One area of interest is the development of new therapies for conditions such as endometriosis and uterine fibroids. Another area of interest is the study of the role of progesterone in breast cancer, and the potential use of 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 as a treatment for this condition. Additionally, there is ongoing research into the development of new antiprogestins that may be more effective or have fewer side effects than 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 involves a series of chemical reactions that begin with the reaction of 2-chlorobenzenesulfonyl chloride with 2,5-diethoxyaniline. This is followed by the reaction of the resulting intermediate with 2,2-dimethoxypropane and lithium diisopropylamide. The final product is obtained by reacting the intermediate with chlorosulfonic acid.
Applications De Recherche Scientifique
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 has been studied extensively for its potential use as an antiprogestin. Progesterone is a hormone that plays a key role in the female reproductive system, and its inhibition has been shown to be effective in the treatment of a number of conditions, including endometriosis, uterine fibroids, and breast cancer. 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 has been shown to be a potent inhibitor of progesterone receptor activity, making it a promising candidate for the development of new therapies for these conditions.
Propriétés
IUPAC Name |
2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-3-21-12-9-10-15(22-4-2)14(11-12)18-23(19,20)16-8-6-5-7-13(16)17/h5-11,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUHKULYTRBQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)



![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7627740.png)
![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7627741.png)
![5-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7627745.png)
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)